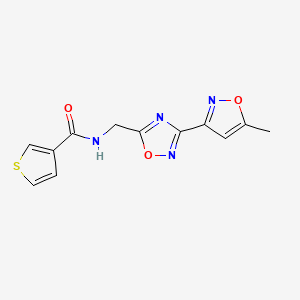
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, specifically an isoxazole and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.302 g/mol |
| Purity | ~95% |
The structure features a thiophene ring linked to an oxadiazole moiety through a methyl group, which is further attached to a 5-methylisoxazole. This unique combination of functional groups enhances its potential for biological interactions.
Anticancer Properties
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In particular:
- Cytotoxicity : Some derivatives have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
- Mechanism of Action : Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate apoptotic pathways through increased expression of p53 and cleavage of caspase-3 .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives indicate enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of the isoxazole moiety may contribute to improved lipophilicity, facilitating cellular uptake and target site accessibility .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| HCT-116 | 2.41 | Inhibition of TS |
This study highlighted the compound's ability to significantly inhibit cell growth in a dose-dependent manner.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 128 µg/mL |
These results suggest that modifications to the compound could yield derivatives with enhanced antimicrobial efficacy.
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPCDLCMUSGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














